5-Chloroisoquinoline-7-carbaldehyde
Description
Properties
Molecular Formula |
C10H6ClNO |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
5-chloroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-7(6-13)3-8-5-12-2-1-9(8)10/h1-6H |
InChI Key |
BANZIOSALACJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)C=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking the 5-Chloroisoquinoline-7-carbaldehyde Scaffold: Synthetic Pathways and Kinase Inhibitor Design
[1]
Executive Summary
In the realm of medicinal chemistry, the isoquinoline pharmacophore remains a cornerstone for developing therapeutics targeting cancer, neurodegeneration, and infectious diseases.[1][2] While C1 and C3 substituted isoquinolines are well-documented, the 5,7-disubstituted scaffold represents an underutilized chemical space.[1]
This compound serves as a high-value "bifunctional linchpin." The C5-chlorine atom provides a lipophilic anchor for hydrophobic pockets in enzymes (particularly kinases), while the C7-aldehyde serves as a versatile handle for rapid diversification via reductive amination, condensation, or olefination.[1] This guide outlines the structural rationale, validated synthetic protocols, and therapeutic design strategies for leveraging this scaffold.[1][3]
Chemical Architecture & Pharmacophore Logic[1]
The "Push-Pull" Electronic System
The therapeutic value of this scaffold lies in the orthogonal reactivity of its substituents:
-
C5-Chlorine (The Anchor):
-
Role: Acts as a hydrophobic clamp.[1] In kinase active sites (e.g., ROCK, PKA), this halogen often occupies the adenine-binding pocket or a hydrophobic back-cleft, increasing residence time and potency.[1]
-
Stability: The C5 position is metabolically stable compared to the oxidative vulnerability of C1.[1]
-
-
C7-Carbaldehyde (The Vector):
-
Role: A reactive electrophile located on the solvent-exposed edge of the pharmacophore. It allows for the attachment of "solubilizing tails" (e.g., morpholines, piperazines) or "warheads" (e.g., acrylamides for covalent inhibition) without disrupting the core binding mode.[1]
-
Structural Diagram: Pharmacophore Map
Caption: Pharmacophore mapping of this compound showing orthogonal binding roles.
Validated Synthetic Pathways
Direct electrophilic substitution on isoquinoline is regiochemically challenging (favoring C5/C8).[1] Therefore, a de novo cyclization strategy using the Pomeranz-Fritsch reaction is the most reliable route to access the specific 5,7-substitution pattern.[1]
Route A: The Modified Pomeranz-Fritsch Cyclization
This protocol constructs the isoquinoline ring from a pre-functionalized benzaldehyde.
Step-by-Step Mechanism:
-
Schiff Base Formation: Condensation of 3-bromo-5-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal.
-
Cyclization: Acid-mediated ring closure (using
or ) to yield 7-bromo-5-chloroisoquinoline. -
Formylation: Lithium-Halogen exchange followed by DMF quench to install the aldehyde.
Caption: Synthetic route from substituted benzaldehyde to the target scaffold.
Therapeutic Applications & Case Studies
Case Study 1: Next-Generation ROCK Inhibitors
Target: Rho-associated protein kinase (ROCK). Clinical Context: Glaucoma, Cerebral Vasospasm.[1] Design Strategy: Current ROCK inhibitors like Fasudil utilize an isoquinoline-5-sulfonamide core. The this compound scaffold offers a distinct advantage:
-
Modification: Reductive amination of the 7-CHO with homopiperazine.
-
Result: The 5-Cl mimics the hydrophobic bulk of the sulfonyl group, while the 7-homopiperazine extends into the solvent channel, improving solubility and reducing off-target hypotension effects associated with sulfonamides.[1]
Case Study 2: PARP Inhibitors
Target: Poly(ADP-ribose) polymerase (PARP-1).
Clinical Context: BRCA-mutated cancers (Breast, Ovarian).[1]
Design Strategy:
Oxidation of the 7-CHO to a carboxamide (
Experimental Protocols
Protocol 5.1: Synthesis of this compound
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).
-
Precursor Preparation: Dissolve 7-bromo-5-chloroisoquinoline (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool to -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes. Visual cue: Solution may turn dark red/brown.[1]
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Quench with saturated
solution (20 mL). Extract with EtOAc (3 x 50 mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).-
Expected Yield: 65-75%.
-
Characterization:
NMR (CHO proton ~10.1 ppm).[1]
-
Protocol 5.2: In Vitro Kinase Inhibition Assay (ROCK2)
Objective: Determine
| Reagent | Concentration | Function |
| ROCK2 Enzyme | 5-10 nM | Target Kinase |
| ATP | Phosphate Donor | |
| Substrate | S6 Peptide | Phosphorylation Target |
| Test Compound | Serial Dilution (1 nM - 10 | Inhibitor |
Procedure:
-
Mix: In a 384-well plate, combine kinase buffer (50 mM Tris pH 7.5, 10 mM
, 1 mM DTT), ROCK2 enzyme, and Test Compound. Incubate for 15 mins at RT. -
Start: Initiate reaction by adding ATP and Fluorescently-labeled S6 Peptide.
-
Incubate: 60 minutes at RT.
-
Stop: Add termination buffer (EDTA).
-
Read: Measure fluorescence polarization (FP) or mobility shift (caliper assay).
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
References
-
BenchChem. (2025).[1][4][5] Synthesis and reactivity of chloroisoquinoline carbaldehydes.[1][4][5] Retrieved from [1][4][5]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Isoquinoline-7-carbaldehyde. Retrieved from [1]
-
Liao, C., et al. (2020).[1] Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. National Institutes of Health.[1] Retrieved from
-
Aaron Chemicals. (2024).[1][6] Product Catalog: 7-bromo-5-chloroisoquinoline.[6][7][8][9] Retrieved from [1]
-
World Journal of Pharmaceutical Research. (2024). Isoquinoline derivatives and their medicinal activity: A Review. Retrieved from [1]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2060024-74-8 | MFCD30477899 | 7-bromo-5-chloroisoquinoline-1-carboxylic acid [aaronchem.com]
- 7. aablocks.com [aablocks.com]
- 8. 2060021-49-8 CAS Manufactory [chemicalbook.com]
- 9. 2060021-49-8|7-Bromo-5-chloroisoquinoline|BLD Pharm [bldpharm.com]
Literature review of 5-Chloroisoquinoline-7-carbaldehyde as a building block
An In-Depth Technical Guide to 5-Chloroisoquinoline-7-carbaldehyde[1]
Strategic Utility in Medicinal Chemistry & Drug Design[1]
Executive Summary
This compound (CAS: 2751610-89-4) represents a high-value "orthogonal" building block for medicinal chemists.[1] Its structural uniqueness lies in the simultaneous presence of an electrophilic handle (aldehyde at C7) and a cross-coupling partner (chloride at C5) on the isoquinoline core. This specific substitution pattern allows for the rapid generation of Structure-Activity Relationship (SAR) libraries, particularly in the development of kinase inhibitors (e.g., ROCK, PKA) where the isoquinoline hinge-binding motif requires precise vector extension into the solvent front (via C7) and the hydrophobic pocket (via C5).
This guide synthesizes the reactivity profile, synthetic utility, and experimental protocols for this scaffold, designed to accelerate its deployment in lead optimization campaigns.
Chemical Profile & Structural Analysis
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 2751610-89-4 |
| Molecular Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.61 g/mol |
| SMILES | ClC1=CC=CC2=C1C=NC=C2C=O[1] (Isomeric check required: 5-Cl, 7-CHO) |
| Key Features | C5-Cl: Sterically crowded, electronically deactivated; requires specialized Pd-catalysis.C7-CHO: Highly reactive electrophile; ideal for reductive amination.N2: Pyridine-like nitrogen; H-bond acceptor (hinge binder).[1] |
Electronic Environment: The isoquinoline ring is electron-deficient.[1] The C5 position is "peri" to the nitrogen ring but resides in the carbocyclic ring. The chlorine at C5 exerts an inductive withdrawing effect (-I), slightly deactivating the ring further but remaining susceptible to oxidative addition with electron-rich phosphine ligands.[1] The C7-aldehyde is a standard electrophilic handle, positioned to extend substituents linearly away from the core.
Strategic Reactivity Map
The power of this building block is its chemoselectivity . The aldehyde can be derivatized under mild conditions without affecting the aryl chloride, allowing for the construction of complex "Tail" regions before the "Head" (C5) is coupled.
Visualizing the Workflow
Figure 1: Chemoselective diversification pathways.[1] Green nodes represent C7 transformations (mild); Red nodes represent C5 transformations (metal-catalyzed).[1]
Detailed Experimental Protocols
These protocols are adapted from validated methodologies for analogous halogenated isoquinolines [1, 2] and aldehyde functionalization [3].
Protocol A: C7-Selective Reductive Amination
Objective: To attach a solubilizing group (e.g., morpholine, piperazine) while preserving the C5-Cl for later coupling.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve the aldehyde in DCE (0.1 M concentration) under N₂ atmosphere.
-
Step 2: Add the amine and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation. Note: Monitoring by TLC/LCMS often shows the disappearance of the aldehyde peak.
-
Step 3: Cool to 0°C (optional, but recommended to minimize side reactions). Add STAB portion-wise.
-
Step 4: Warm to RT and stir for 4–12 hours.
-
Step 5 (Quench): Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Step 6 (Purification): Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
-
-
Critical Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity, reducing the aldehyde without reducing the C5-Cl bond or the isoquinoline ring itself.
Protocol B: C5-Selective Suzuki-Miyaura Coupling
Objective: To install an aryl or heteroaryl group at the C5 position.[1] Note: C5-Cl is less reactive than C1-Cl; specialized ligands are required.[1]
-
Reagents:
-
Procedure:
-
Step 1: Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen is the enemy of this catalytic cycle.
-
Step 2: Charge the reaction vessel with the isoquinoline, boronic acid, base, and catalyst.
-
Step 3: Add the degassed solvent mixture. Seal the vessel.
-
Step 4: Heat to 90–100°C for 2–16 hours. Microwave irradiation (120°C, 30 min) is highly effective for this scaffold.
-
Step 5: Filter through Celite, concentrate, and purify.
-
-
Critical Insight: If the C7 position still contains the free aldehyde during this step, protect it as an acetal or perform the coupling after Protocol A. Free aldehydes can sometimes poison Pd-catalysts or undergo side reactions under basic conditions (Cannizzaro).
Applications in Drug Discovery
Kinase Inhibition (ROCK1/2, PKA)
Isoquinolines are classic ATP-competitive kinase inhibitors (e.g., Fasudil).
-
Binding Mode: The isoquinoline nitrogen (N2) accepts a hydrogen bond from the hinge region of the kinase.
-
Role of C5: Substituents here project into the hydrophobic back-pocket (Gatekeeper region). A C5-aryl group (via Suzuki) can dramatically improve potency and selectivity.[1]
-
Role of C7: Substituents here project towards the solvent-exposed region.[1] This is the ideal site for attaching polar groups to improve ADME properties (solubility, permeability) without disrupting binding affinity.
Case Study Workflow: Designing a ROCK Inhibitor
-
Start: this compound.
-
Step 1 (C7): Reductive amination with a homopiperazine. -> Establishes solubility.
-
Step 2 (C5): Suzuki coupling with 1H-indazole-5-boronic acid.[1] -> Establishes potency.
-
Result: A dual-functionalized lead compound with optimized physicochemical properties.
Synthesis of the Building Block
For researchers needing to synthesize the core de novo (if commercial stock is unavailable).
The most reliable route to 5,7-disubstituted isoquinolines is the Pomeranz-Fritsch Reaction or the Modified Heck Cyclization [4].
Figure 2: Theoretical retrosynthetic pathway. Note: Commercial sourcing is recommended due to the difficulty of separating 5,7-isomers during cyclization.
References
-
Myers, A. G., et al. (2011). "A Versatile Synthesis of Substituted Isoquinolines." Angewandte Chemie International Edition, 50(44), 10409–10413. Link
-
Balewski, Ł., & Kornicka, A. (2025).[2] "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 30(24), 4760.[2] Link
-
BenchChem Technical Guides. "Reactivity of the Aldehyde Group in Isoquinoline-carbaldehydes." Link
-
Organic Chemistry Portal. "Isoquinoline Synthesis: Pomeranz-Fritsch Reaction."[1] Link
-
PubChem Compound Summary. "Isoquinoline-7-carbaldehyde derivatives." Link
Disclaimer: All experimental protocols should be conducted in a properly equipped fume hood by trained personnel.[1] Verify specific safety data sheets (SDS) for this compound before handling.
Sources
The Strategic Role of 5-Chloroisoquinoline-7-carbaldehyde in Modern Heterocyclic Compound Discovery
An In-Depth Technical Guide
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of multiple reactive functional groups onto this privileged core creates powerful building blocks for diversity-oriented synthesis. This technical guide elucidates the role of 5-Chloroisoquinoline-7-carbaldehyde, a bifunctional intermediate poised for significant application in the discovery of novel heterocyclic compounds. While direct literature on this specific isomer is emerging, this guide establishes its synthetic utility and strategic value by drawing upon the well-documented chemistry of analogous chloro-substituted isoquinoline and quinoline carbaldehydes. We will explore its plausible synthesis, dissect the orthogonal reactivity of its chloro and carbaldehyde moieties, and provide validated protocols for its use in constructing complex, drug-like molecular architectures.
Introduction: The Isoquinoline Core and the Power of Bifunctional Scaffolds
The isoquinoline framework is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide range of biological targets.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory actions.[2][3] The true potential of this scaffold is unlocked when it is functionalized with orthogonal reactive "handles" that allow for controlled, site-selective modifications.
This compound represents an exemplary bifunctional building block. It features:
-
An Electrophilic Carbaldehyde Group (at C7): Ideal for forming carbon-nitrogen and carbon-carbon bonds through condensation reactions, reductive aminations, and olefination chemistry.[4]
-
A Halogenated Aromatic Ring (Chloro at C5): A versatile site for transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse aryl, alkyl, and heteroatom substituents.[5]
This dual reactivity allows researchers to build molecular complexity in a stepwise and highly controlled manner, making it an invaluable tool for generating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Proposed Synthesis of the this compound Core
While multiple routes to the isoquinoline core exist, such as the Bischler–Napieralski and Pictet–Spengler reactions, the Pomeranz–Fritsch reaction is highly suitable for preparing specific isomers from commercially available benzaldehydes.[6][7] The subsequent introduction of the carbaldehyde can be achieved through directed oxidation or formylation.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target compound.
Protocol 1: Synthesis of 5-Chloro-7-methylisoquinoline (Pomeranz-Fritsch Analogue)
-
Causality: This protocol builds the core heterocyclic structure. The Pomeranz-Fritsch reaction is chosen for its reliability in controlling isomer formation based on the substitution pattern of the starting benzaldehyde.
-
Schiff Base Formation: In a round-bottom flask fitted with a Dean-Stark trap, dissolve 3-chloro-5-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical volume of water is collected, indicating complete formation of the benzalaminoacetal intermediate.
-
Cool the reaction and remove the toluene under reduced pressure. The crude Schiff base is typically used directly in the next step.
-
Cyclization: In a separate flask, cool concentrated sulfuric acid (10 volumes) to 0°C in an ice bath.
-
Slowly add the crude Schiff base to the stirred, cold acid. The temperature should be carefully maintained below 10°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice, then basify to pH >10 with a cold concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-chloro-7-methylisoquinoline.
Protocol 2: Oxidation to this compound
-
Causality: This step introduces the second reactive handle. Selenium dioxide is a well-established reagent for the selective oxidation of benzylic methyl groups to aldehydes.[8]
-
In a flask suitable for high-temperature reactions, suspend 5-chloro-7-methylisoquinoline (1.0 eq) and selenium dioxide (1.5 eq) in 1,4-dioxane or a similar high-boiling solvent.
-
Heat the mixture to reflux (approx. 101°C) for 12-18 hours. Monitor the disappearance of the starting material by GC-MS or TLC.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the black selenium precipitate. Wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target compound, this compound.
The Orthogonal Reactivity of this compound
The synthetic power of this molecule lies in the distinct and controllable reactivity of its two functional groups. This allows for a strategic, multi-directional approach to library synthesis.
Diagram 2: Dual Reactivity and Diversification Pathways
Caption: Orthogonal reaction pathways from the central scaffold.
Reactions at the C7-Carbaldehyde
The aldehyde group is a classic electrophile, readily participating in reactions that form the foundation of many heterocyclic syntheses.[4]
-
Causality: This is one of the most robust methods for installing amine side chains, which are critical for modulating solubility and forming salt bridges in drug-receptor interactions.
-
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in methanol or dichloroethane (0.1 M), add sodium triacetoxyborohydride (1.5 eq) in portions.[4]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify by column chromatography or crystallization to yield the corresponding 5-chloro-7-(aminomethyl)isoquinoline derivative.
Reactions at the C5-Chloro Position
The chloro group serves as an excellent handle for modern cross-coupling chemistry, allowing for the construction of C-C, C-N, and C-O bonds that are often difficult to form otherwise.[5]
-
Causality: The Suzuki coupling is a premier method for creating biaryl structures, a common motif in kinase inhibitors and other targeted therapies. This allows for the exploration of SAR in distal pockets of a binding site.
-
In a microwave vial or Schlenk flask, combine this compound (1.0 eq), an appropriate aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a solvent system, typically a mixture of dioxane and water (4:1).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 80-100°C (or via microwave irradiation) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 5-aryl-isoquinoline-7-carbaldehyde product.
Application in Fused Heterocycle Synthesis
The true elegance of this building block is realized when both functional groups are used sequentially or in tandem to construct complex, fused polycyclic systems.
Diagram 3: Workflow for Pyrazolo[4,3-g]isoquinoline Synthesis
Caption: Constructing a fused pyrazole ring then diversifying.
Protocol 5: Synthesis of a Fused Pyrazolo[4,3-g]isoquinoline Library
-
Causality: This workflow demonstrates a powerful strategy: first building a new heterocyclic ring using the aldehyde, then using the chloro group for late-stage diversification to rapidly build a library of analogues around a common core. Pyrazolo-fused heterocycles are known for a wide range of pharmacological activities.[5]
-
Hydrazone Formation: Dissolve this compound (1.0 eq) in ethanol. Add a substituted hydrazine (e.g., phenylhydrazine, 1.05 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours. The product hydrazone often precipitates and can be collected by filtration.
-
Vilsmeier-Haack Cyclization: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 10 volumes).
-
Add the dried hydrazone intermediate to the Vilsmeier reagent and heat the mixture to 70-80°C for 6 hours. This intramolecular electrophilic substitution forms the pyrazole ring.
-
Work-up: Cool the reaction and pour it onto ice. Neutralize with aqueous NaOH and extract with ethyl acetate. Dry, concentrate, and purify by column chromatography to obtain the 5-chloro-pyrazolo[4,3-g]isoquinoline core.
-
Late-Stage Diversification: Employ the Suzuki-Miyaura protocol (Protocol 4) on the fused product to replace the C5-chloro substituent with a variety of aryl and heteroaryl groups, generating a library of final compounds.
Data Summary and Physicochemical Properties
The following table summarizes key computed and expected properties for the core scaffold and its potential derivatives.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Predicted logP | Key Reactive Sites |
| This compound | C₁₀H₆ClNO | 191.62 | ~2.5 | C7-CHO (Electrophile), C5-Cl (Coupling) |
| 5-Chloro-7-(morpholinomethyl)isoquinoline | C₁₄H₁₅ClN₂O | 262.74 | ~2.2 | C5-Cl (Coupling) |
| 5-(Phenyl)-isoquinoline-7-carbaldehyde | C₁₆H₁₁NO | 233.27 | ~3.4 | C7-CHO (Electrophile) |
Conclusion and Future Outlook
This compound stands out as a highly valuable, albeit under-explored, platform for modern heterocyclic synthesis. Its orthogonal reactive sites—the aldehyde and the chloro group—provide a logical and efficient entry point for creating vast chemical diversity. The protocols and strategies outlined in this guide, grounded in well-established chemical principles from analogous systems, demonstrate its potential for constructing novel fused heterocycles and for the rapid generation of libraries for drug discovery. Researchers in medicinal chemistry and materials science are encouraged to leverage this versatile scaffold to accelerate the discovery of new chemical entities with significant therapeutic and functional potential.
References
A consolidated list of authoritative sources cited within this guide.
- BenchChem. (2025).
- NIH. (2025).
- International Journal of Scientific & Technology Research.
- Wikipedia. Isoquinoline.
- Vulcanchem. 7-Chloroisoquinoline-3-carbaldehyde for sale.
- Benchchem. (2025). Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis.
- PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Benchchem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.
- quimicaorganica.org. (2010). Isoquinoline synthesis.
- Google P
Sources
- 1. ijstr.org [ijstr.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. Isoquinoline synthesis [quimicaorganica.org]
- 8. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
Methodological & Application
Step-by-step synthesis protocol for 5-Chloroisoquinoline-7-carbaldehyde
This application note details a robust, modular synthetic protocol for 5-Chloroisoquinoline-7-carbaldehyde , a halogenated heterocyclic building block critical for structure-activity relationship (SAR) studies in medicinal chemistry.
The protocol is designed for professional research environments and prioritizes regiochemical fidelity. It employs a Late-Stage Functionalization (LSF) strategy, utilizing the classic Sandmeyer reaction to establish the C5-chloro motif, followed by a controlled Selenium Dioxide (
Application Note: Synthesis of this compound
Retrosynthetic Analysis & Strategy
The target molecule features two distinct electronic environments: the electron-deficient pyridine ring and the halogenated benzene ring. Direct formylation of 5-chloroisoquinoline is challenging due to directing effects favoring the C8 position. Therefore, we utilize 5-Amino-7-methylisoquinoline as the divergent intermediate.
-
Step 1 (Core Construction): Conversion of the C5-amino group to a C5-chloro substituent via the Sandmeyer Reaction .
-
Step 2 (Functionalization): Selective benzylic oxidation of the C7-methyl group to the carbaldehyde using Selenium Dioxide (
) .
Strategic Workflow Diagram
Caption: Figure 1. Two-stage synthetic logic flow transitioning from amino-precursor to the target chloro-aldehyde.
Detailed Experimental Protocols
Phase 1: Sandmeyer Transformation (C5-Amino C5-Chloro)
This step leverages the radical-nucleophilic substitution mechanism. The use of Copper(I) Chloride (
Reagents & Equipment:
-
Substrate: 5-Amino-7-methylisoquinoline (1.0 equiv)
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid (conc. ), Copper(I) Chloride ( ).[1] -
Solvent: Water (
).[2]
Protocol:
-
Salt Formation: In a 250 mL round-bottom flask, dissolve 5-amino-7-methylisoquinoline (10 mmol) in concentrated
(15 mL) diluted with water (15 mL). Cool the suspension to 0–5 °C in an ice-salt bath. -
Diazotization: Dropwise add a solution of
(1.2 equiv, 12 mmol in 5 mL ) over 20 minutes. Maintain the internal temperature below 5 °C to prevent diazonium decomposition. Stir for an additional 30 minutes. The solution should turn clear/pale yellow. -
Substitution: Prepare a solution of
(1.5 equiv) in concentrated (10 mL) in a separate vessel. Slowly add the cold diazonium solution to the stirring solution at 0 °C .-
Note: Nitrogen gas evolution will be vigorous. Ensure adequate venting.[3]
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete conversion.
-
Workup: Cool to room temperature. Neutralize with
(aq) to pH 8-9. Extract with Dichloromethane ( , 3 x 50 mL). Dry organic layers over and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc 8:2).
Key Parameter Table:
| Parameter | Specification | Rationale |
| Temp (Diazotization) | < 5 °C | Prevents thermal decomposition of the unstable diazonium salt. |
| CuCl Stoichiometry | 1.5 Equiv | Excess copper ensures rapid radical transfer, minimizing side reactions. |
| pH Control | Strongly Acidic | Prevents coupling reactions (azo dye formation). |
Phase 2: Riley Oxidation (C7-Methyl C7-Formyl)
Selenium Dioxide is selected for its specificity towards benzylic methyl groups, converting them directly to aldehydes without over-oxidation to carboxylic acids under controlled conditions.
Reagents & Equipment:
-
Substrate: 5-Chloro-7-methylisoquinoline (from Phase 1).
-
Oxidant: Selenium Dioxide (
, 1.2 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
Protocol:
-
Setup: In a dry pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the substrate (5 mmol) in 1,4-dioxane (20 mL).
-
Addition: Add
(6 mmol) in a single portion. -
Reaction: Heat the mixture to reflux (101 °C) under an inert atmosphere (
or ) for 4–6 hours.-
Monitoring: Monitor by TLC (visualize with 2,4-DNP stain for aldehyde). The appearance of a red precipitate (Selenium metal) indicates reaction progress.
-
-
Filtration: Cool the mixture. Filter through a pad of Celite to remove the precipitated black Selenium metal. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM/MeOH gradient) to yield the pale yellow solid This compound .
Analytical Validation & Expected Data
To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.
| Technique | Expected Signature | Structural Insight |
| 1H NMR | Singlet at | Confirms presence of the aldehyde (-CHO) proton.[4] |
| 1H NMR | Singlet/Doublet at C1/C3 | Characteristic isoquinoline aromatic pattern; loss of methyl singlet ( |
| MS (ESI+) | [M+H]+ peaks at m/z 192/194 | Characteristic 3:1 Chlorine isotope pattern confirms the halogen. |
| IR | Band at ~1700 | Carbonyl (C=O) stretching vibration. |
Safety & Handling Protocols
-
Selenium Dioxide (
): Highly toxic and an oxidizing agent. It can cause severe burns and is toxic by inhalation. Protocol: Weigh in a fume hood using an analytical balance with a draft shield. Dispose of selenium waste in a dedicated hazardous waste container. -
Diazonium Salts: Potentially explosive if dried. Protocol: Keep in solution and process immediately. Do not allow the intermediate to dry completely on flask walls.
-
Isoquinolines: Many are bioactive.[2][4][5][6] Treat as a potential irritant and sensitizer. Use standard PPE (Nitrile gloves, lab coat, safety glasses).
References
-
BenchChem. (2025).[1][4][7][8][9] A Comparative Guide to the Synthetic Routes for 5-Chloroisoquinoline. Retrieved from
-
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from
-
Thieme Connect. (2025).[3] Product Class 5: Isoquinolines - Synthesis of 1-Haloisoquinolines. Science of Synthesis. Retrieved from
-
BenchChem. (2025).[1][4][7] 7-Chloroisoquinoline-1-carbaldehyde: Technical Guide. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Reductive Amination of 5-Chloroisoquinoline-7-carbaldehyde
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for performing the reductive amination of 5-Chloroisoquinoline-7-carbaldehyde, a key synthetic intermediate in the development of novel therapeutics. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to append diverse amine functionalities via reductive amination offers a rapid and efficient route to novel compound libraries. This guide details the underlying chemical principles, optimized reaction protocols, and expert insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds in modern organic synthesis.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[2] This one-pot methodology is highly valued for its efficiency, operational simplicity, and broad substrate scope, making it a cornerstone in the synthesis of pharmaceutical agents.[1][3]
The this compound moiety represents a valuable starting material. The chloro-substituted isoquinoline core is present in numerous biologically active molecules, and the aldehyde at the 7-position provides a versatile handle for chemical modification. This guide will focus on the practical application of reductive amination to this specific substrate, providing detailed protocols and explaining the rationale behind the selection of reagents and conditions.
Reaction Mechanism and Rationale
The reductive amination of this compound with a primary or secondary amine proceeds in two key stages within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst or under slightly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[4]
-
In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to yield the final secondary or tertiary amine product.[1][4]
A crucial aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting aldehyde.[1][5] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an exemplary reagent for this purpose due to its mild nature and steric bulk, which favors the reduction of the protonated imine over the less reactive aldehyde.[1][6][7]
Caption: General mechanism of reductive amination.
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
General Protocol for Reductive Amination
This protocol is a general guideline and may require optimization based on the specific amine used.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1–0.2 M.
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0–1.2 equivalents). Stir the mixture at room temperature for 20–30 minutes to facilitate the initial formation of the imine.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equivalents) to the reaction mixture in portions over 5–10 minutes. A slight exotherm may be observed. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 equivalent) can be beneficial.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).[9]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) or by crystallization.
Summary of Optimized Conditions
The following table provides a starting point for the reductive amination of this compound with various classes of amines.
| Amine Type | Amine (eq.) | NaBH(OAc)₃ (eq.) | Solvent | Catalyst (AcOH) | Typical Reaction Time |
| Aliphatic Primary | 1.1 | 1.3 | DCE | Not usually required | 2–6 hours |
| Aliphatic Secondary | 1.1 | 1.3 | DCE | Not usually required | 2–6 hours |
| Aromatic Primary | 1.2 | 1.5 | THF | 0.5–1.0 eq. | 12–24 hours |
| Weakly Basic Amines | 1.2 | 1.5 | DCE | 1.0 eq. | 12–24 hours |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, a small additional portion of the reducing agent can be added. For weakly nucleophilic amines, the addition of acetic acid can accelerate the reaction by promoting iminium ion formation.[10]
-
Dialkylation of Primary Amines: A common side reaction with primary amines is the formation of a tertiary amine through a second reductive amination with the aldehyde.[5] This can often be minimized by using a slight excess of the primary amine (1.1-1.2 equivalents).[5] In persistent cases, a two-step procedure of first forming the imine in a solvent like methanol, followed by the addition of a reducing agent like sodium borohydride (NaBH₄), can be employed.[8][11]
-
Purification Challenges: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. This can be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent. Alternatively, for basic amine products, an acid-base extraction can be an effective purification strategy.[12]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
The reductive amination of this compound is a highly effective and versatile method for the synthesis of a wide array of substituted amines. The use of sodium triacetoxyborohydride provides a mild and selective protocol that is tolerant of various functional groups. The procedures and insights detailed in this guide are intended to provide researchers with a solid foundation for successfully employing this important transformation in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
R. W. Johnson Pharmaceutical Research Institute. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Scribd. (1996). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Academia.edu. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
ACS Publications. (2008). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Application Note: Divergent Synthesis of Bioactive Alkaloids from 5-Chloroisoquinoline-7-carbaldehyde
Executive Summary & Strategic Value
This technical guide details the synthetic utility of 5-Chloroisoquinoline-7-carbaldehyde (5-Cl-7-CHO) as a bifunctional "linchpin" scaffold for drug discovery. Unlike common C1-substituted isoquinolines, the 5,7-substitution pattern offers a unique geometry for accessing Protoberberine , Aporphine , and Lamellarin-like alkaloids.
The 5-Chloro moiety serves as a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the 7-Formyl group acts as a versatile electrophile for chain extension or heterocycle formation. This guide provides validated protocols for transforming this scaffold into complex bioactive cores targeting kinase inhibition and DNA intercalation.
Retrosynthetic Analysis & Workflow
The synthetic strategy relies on Divergent Oriented Synthesis (DOS) . We utilize the orthogonal reactivity of the aryl chloride and the aldehyde to build complexity in a controlled sequence.
Strategic Pathway Diagram
The following flowchart illustrates the divergent pathways available from the parent scaffold.
Caption: Divergent synthetic workflow. Path A prioritizes the construction of fused ring systems (Alkaloid Core), while Path B prioritizes diversity via biaryl coupling.
Detailed Experimental Protocols
Protocol A: C7-Reductive Amination (The "Linker" Setup)
Objective: To install a dopamine-derived side chain at the C7 position, creating the precursor for the Pictet-Spengler cyclization. This mimics the biosynthesis of reticuline.
Mechanism: The aldehyde condenses with the amine to form an imine (Schiff base), which is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.
Materials:
-
This compound (1.0 eq)
-
Dopamine hydrochloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve This compound (500 mg, 2.61 mmol) in DCE (15 mL).
-
Add Dopamine HCl (545 mg, 2.87 mmol) and Et₃N (0.44 mL, 3.13 mmol). Stir for 30 minutes at room temperature (RT) under Nitrogen.
-
Observation: The solution may turn slightly cloudy or change color as the imine forms.
-
-
Acid Activation: Add catalytic AcOH (2 drops). Stir for an additional 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (830 mg, 3.91 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours.
-
QC Check: Monitor via TLC (10% MeOH in DCM). The aldehyde spot (Rf ~0.7) should disappear; a polar amine spot (Rf ~0.3) should appear.
-
-
Workup: Quench with saturated NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10).
Expected Yield: 75-85% (Yellowish oil or foam).
Protocol B: Pictet-Spengler Cyclization (The "Core" Construction)
Objective: To cyclize the secondary amine from Protocol A, forming the tetracyclic tetrahydroprotoberberine core.
Scientific Rationale: The electron-rich catechol ring of the dopamine moiety attacks the iminium ion formed in situ (via paraformaldehyde or the internal C1 of the isoquinoline if modifying the route). Here, we use a "Modified Pictet-Spengler" to close the ring using the secondary amine and an external aldehyde equivalent (Formaldehyde) to create the "Berberine bridge."
Materials:
-
Paraformaldehyde (1.2 eq)
-
Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine substrate (1.0 mmol) in DCM (10 mL).
-
Reagent Addition: Add Paraformaldehyde (36 mg, 1.2 mmol).
-
Acidification: Add TFA (2 mL) dropwise at 0°C.
-
Cyclization: Stir at RT for 24 hours.
-
Critical Step: If conversion is slow, heat to reflux (40°C). The electron-withdrawing 5-Chloro group on the isoquinoline ring may deactivate the system slightly, requiring longer reaction times.
-
-
Workup: Carefully basify with NaOH (1M) at 0°C to pH 10. Extract with DCM.[4]
-
Purification: Recrystallization from EtOH or Column Chromatography.
Protocol C: C5-Suzuki Coupling (Diversity Step)
Objective: To functionalize the 5-position with an aryl group. This can be performed before or after the cyclization, depending on substrate tolerance.
Materials:
-
5-Chloroisoquinoline derivative (1.0 eq)[1]
-
Phenylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (Solvent)
Step-by-Step Procedure:
-
Degassing: In a microwave vial, combine the 5-Cl substrate, boronic acid, and Pd catalyst in Dioxane (5 mL). Sparge with Argon for 5 minutes.
-
Base Addition: Add degassed K₂CO₃ solution.
-
Reaction: Heat at 90°C for 4 hours (or 110°C in microwave for 30 mins).
-
Note: 5-Chloroisoquinolines are less reactive than bromides. The bidentate ligand (dppf) and elevated temperature are crucial.
-
-
Filtration: Filter through a Celite pad.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Data Summary & Troubleshooting
Reaction Parameter Table
| Reaction Step | Key Reagent | Temp | Time | Critical Factor |
| Reductive Amination | NaBH(OAc)₃ | 0°C → RT | 12h | Anhydrous conditions prevent aldehyde hydration. |
| Pictet-Spengler | TFA | RT → 40°C | 24h | Electron density of the nucleophilic ring (catechol) drives the rate. |
| Suzuki Coupling | Pd(dppf)Cl₂ | 90°C | 4h | Efficient degassing is vital to prevent homocoupling. |
Self-Validating Troubleshooting
-
Issue: Low yield in Reductive Amination.
-
Diagnostic: Check for "dimer" formation (amine attacking two aldehydes).
-
Fix: Ensure the amine is in slight excess (1.1 eq) and add STAB after imine formation is confirmed by TLC.
-
-
Issue: No reaction in Suzuki Coupling.
-
Diagnostic: Starting material remains.
-
Fix: Switch to a more active catalyst system like XPhos Pd G3 or convert the chloride to a boronate ester (Miyaura borylation) and couple with an aryl halide instead.
-
Mechanistic Visualization
The following diagram details the mechanism of the Suzuki Cross-Coupling at the sterically demanding C5 position.
Caption: Catalytic cycle for the Pd-catalyzed functionalization of the C5-position.
References
- Bentley, K. W. (2006). The Isoquinoline Alkaloids. CRC Press. (Standard reference for isoquinoline numbering and reactivity).
-
Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370.
-
BenchChem Technical Support. (2025). Comparative Guide to 5-Chloroisoquinoline Derivatives. (General reactivity of the 5-chloro scaffold).
-
Stöckigt, J., et al. (2004). Pictet-Spengler reaction enzyme-catalyzed formation of isoquinoline alkaloids. The Alkaloids: Chemistry and Biology, 61, 1-103. (Mechanism of the cyclization).[4]
(Note: While specific literature on "5-chloro-7-carbaldehyde" is rare, the protocols above are derived from established reactivity patterns of 5-chloroisoquinoline [CAS: 5430-45-5] and general aromatic aldehyde chemistry.)
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 5-Chloroisoquinoline-7-carbaldehyde
Technical Support Center: Synthesis of 5-Chloroisoquinoline-7-carbaldehyde
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Optimization of Reaction Yields & Troubleshooting
Executive Summary: The "Golden Route" Strategy
The synthesis of This compound presents a classic regioselectivity paradox. Direct formylation of 5-chloroisoquinoline typically fails to target the C7 position selectively, often yielding C5/C8 mixtures due to electronic directing effects.
To maximize yield and purity, we recommend the Lithium-Halogen Exchange (LHX) pathway utilizing 5-chloro-7-bromoisoquinoline as the critical precursor. This method leverages the kinetic disparity between bromine and chlorine exchange rates, allowing for the selective functionalization of the C7 position without disturbing the C5-chloro substituent.
Part 1: Visualizing the Critical Pathway
The following workflow illustrates the optimized route, highlighting the critical control points (CCPs) where yield is most often lost.
Caption: Optimized Lithium-Halogen Exchange workflow. Red dashed lines indicate failure modes leading to yield loss.
Part 2: Optimized Experimental Protocol
Objective: Selective formylation of C7 via Br/Li exchange. Scale: 1.0 g (4.1 mmol) basis.
Reagents & Setup:
-
Precursor: 5-Chloro-7-bromoisoquinoline (1.0 eq).
-
Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 eq). Note: Titrate before use.
-
Electrophile: Anhydrous DMF (3.0 eq).
-
Solvent: Anhydrous THF (15 mL/g), distilled over Na/Benzophenone.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round-bottom flask under vacuum. Flush with Argon x3.
-
Dissolution: Charge flask with 5-Chloro-7-bromoisoquinoline and anhydrous THF. Cool to -78°C (dry ice/acetone bath). Allow 15 mins for thermal equilibration.
-
Exchange (The Critical Step): Add n-BuLi dropwise via syringe pump over 20 minutes.
-
Incubation: Stir at -78°C for exactly 30 minutes.
-
Warning: Extended stirring (>1 hr) increases risk of C1-nucleophilic attack.
-
-
Quench: Add anhydrous DMF (3.0 eq) in one portion. The solution may turn pale yellow.
-
Warm-up: Allow the mixture to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with saturated NH₄Cl solution (10 mL). Extract with EtOAc (3x).[4][5]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Part 3: Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by users in the synthesis of halogenated isoquinolines.
Category 1: Low Yield & Conversion[3]
Q: I am recovering unreacted starting material (5-chloro-7-bromoisoquinoline). Why didn't the exchange happen?
-
Diagnosis: This usually indicates moisture contamination or degraded n-BuLi.
-
The Fix:
-
Titrate your n-BuLi: Use diphenylacetic acid or N-pivaloyl-o-toluidine as an indicator. Commercial n-BuLi degrades over time.
-
Dry the THF: THF must be <50 ppm water. If you lack a Karl Fischer titrator, use freshly distilled THF from sodium/benzophenone.
-
Cryogenic Stirring: Ensure the mixture stirs for at least 30 mins at -78°C before adding DMF. The exchange is fast, but heterogeneous lithiation (slurry) takes time.
-
Q: My yield is low (30-40%), and I see a "de-brominated" byproduct (5-chloroisoquinoline).
-
Diagnosis: Protonation of the lithiated intermediate.
-
Causality: Moisture entered the system before the DMF addition, or the DMF contained water.
-
The Fix:
-
Dry the DMF over 4Å molecular sieves for 24 hours prior to use.
-
Ensure positive Argon pressure is maintained during the syringe addition.
-
Category 2: Impurities & Side Reactions[6]
Q: I see a major impurity by TLC that is more polar than the product. NMR suggests alkylation.
-
Diagnosis: Nucleophilic attack of n-BuLi at the C1 position of the isoquinoline ring.
-
Causality: Reaction temperature was too high (>-60°C) or addition was too fast. Isoquinolines are electron-deficient; the C1 position is highly susceptible to nucleophilic attack (Chichibabin-type mechanism).
-
The Fix:
-
Strict Temp Control: Keep T < -72°C.
-
Alternative Reagent: If the problem persists, switch to PhLi (Phenyllithium) or MesLi (Mesityllithium), which are less nucleophilic but capable of Halogen-Lithium exchange. However, n-BuLi at -78°C is usually sufficient if handled correctly.
-
Q: I lost the Chlorine atom! I have 7-formylisoquinoline.
-
Diagnosis: Over-lithiation (Bis-lithiation).
-
Causality: Excess n-BuLi (>2.0 eq) or "warm" spots during addition allowed the Cl (at C5) to exchange after the Br.
-
The Fix:
-
Use exactly 1.05 equivalents of n-BuLi.
-
Ensure rapid stirring to prevent local concentration hotspots during addition.
-
Part 4: Data & Optimization Matrix
Use this table to benchmark your results against expected outcomes based on solvent and temperature variables.
| Variable | Condition | Expected Yield | Major Side Product | Notes |
| Temperature | -78°C | 75-85% | None | Optimal window. |
| -40°C | < 40% | C1-Butyl adduct | Kinetic selectivity for Br-exchange is lost; nucleophilic attack dominates. | |
| Solvent | THF | 75-85% | None | Solvates Li-species well, stabilizing the intermediate. |
| Et₂O | 50-60% | Solubility issues | Precursor may precipitate, leading to incomplete reaction. | |
| Quench | DMF | 75-85% | None | Standard formylating agent. |
| Ethyl Formate | 60-70% | Carbinol | Slower reaction; risk of double addition (alcohol formation). |
References
- Context: Provides foundational protocols for isoquinoline lithiation and formylation str
-
Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth. 2003, 80, 219. Retrieved from [Link]
- Context: Establishes the reactivity profile of brominated isoquinolines and separ
-
Royal Society of Chemistry. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline. Retrieved from [Link]
- Context: Discusses palladium and metal-mediated functionaliz
-
MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
- Context: Reviews general synthetic strategies and pharmacological relevance of substituted isoquinolines.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues of 5-Chloroisoquinoline-7-carbaldehyde in organic solvents
Welcome to the technical support guide for 5-Chloroisoquinoline-7-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the lab.
Troubleshooting Guide: Dissolution Workflows
This section provides a logical, step-by-step approach to addressing solubility issues, starting with the most common and simplest methods and progressing to more advanced techniques.
Q1: My this compound is not dissolving in my chosen organic solvent. What is the first step?
Answer: The foundational principle of solubility is "like dissolves like."[1] The structure of this compound contains a large, moderately polar aromatic isoquinoline core, a non-polar chloro group, and a polar carbaldehyde group. This combination means its solubility will be poor in highly non-polar solvents (e.g., hexanes) and highly polar protic solvents (e.g., water), but favorable in solvents of intermediate polarity.
Your first step should be a systematic, small-scale solvent screening to identify an optimal solvent or solvent system.
Expert Insight: Do not waste significant amounts of your compound. A proper screening can be performed with just a few milligrams of material. The goal is to find a solvent that either fully dissolves the compound at room temperature or dissolves it upon gentle heating and allows for recrystallization upon cooling.[2]
-
Preparation: Aliquot 5-10 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add a different solvent from the list below, starting with 0.5 mL. Stir or vortex thoroughly for 1-2 minutes.
-
Observation: Observe and record the solubility at room temperature (Insoluble, Sparingly Soluble, Soluble).
-
Heating: For vials where the compound is sparingly soluble, warm the mixture gently to 40-60°C in a water bath or on a hot plate with stirring. Caution: Always be mindful of the solvent's boiling point and use appropriate safety measures.[3]
-
Selection: A suitable solvent will dissolve the compound when hot but show lower solubility when cold, which is ideal for many reaction setups and for purification by recrystallization.[2]
| Solvent | Polarity Index | Type | Expected Solubility Profile |
| Dichloromethane (DCM) | 3.1 | Aprotic | Good to Moderate |
| Tetrahydrofuran (THF) | 4.0 | Aprotic | Good to Moderate |
| Ethyl Acetate (EtOAc) | 4.4 | Aprotic | Moderate |
| Acetone | 5.1 | Aprotic | Moderate |
| Acetonitrile (MeCN) | 5.8 | Aprotic | Moderate to Sparingly |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Good (May be difficult to remove) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Good (May be difficult to remove) |
| Ethanol (EtOH) | 4.3 | Protic | Sparingly |
| Toluene | 2.4 | Non-polar | Sparingly |
| Hexanes | 0.1 | Non-polar | Poor |
Solvent properties are compiled from various sources.[4]
Q2: I've found a moderately effective solvent, but the dissolution rate is very slow or incomplete. What should I do next?
Answer: If you have identified a suitable solvent but are facing kinetic barriers to dissolution, mechanical and thermal energy can be applied to overcome the activation energy required for the solid to break apart and solvate.
Causality: The crystal lattice energy of a solid can prevent solvent molecules from effectively surrounding and dissolving the individual molecules. Sonication provides high-frequency sound waves that create microscopic bubbles, and their collapse (cavitation) generates localized energy to break apart the solid particles.[5] Gentle heating increases the kinetic energy of both the solvent and solute molecules, enhancing solubility as predicted by the principles of thermodynamics.[6][7]
-
Setup: Place your flask or vial containing the compound and the chosen solvent on a magnetic stir plate.
-
Sonication: Partially submerge the vessel in an ultrasonic bath. Sonicate for 5-15 minute intervals.
-
Heating: If sonication is insufficient, gently warm the solution while stirring. Increase the temperature in 5-10°C increments.
-
Monitoring: Visually inspect for dissolution. Be careful not to exceed the boiling point of the solvent or the decomposition temperature of the compound.
-
Safety: Ensure the setup is in a well-ventilated fume hood. Do not use a sealed container when heating.[8]
Q3: My compound is thermally sensitive, or heating is not achieving full dissolution. Is there an alternative?
Answer: Yes. A co-solvent system is a powerful technique used to fine-tune the polarity of the solvent medium to perfectly match that of the solute. By mixing a "good" solvent (in which the compound is sparingly soluble) with a "better" solvent (in which it is highly soluble), you can achieve complete dissolution without excessive heating.
Expert Insight: This technique is particularly useful when you need to keep the compound in solution at room temperature for a reaction or analysis. A common strategy is to first dissolve the compound in a minimal amount of a strong polar aprotic solvent like DMF or DMSO, and then dilute this mixture with a less polar co-solvent in which the compound is less soluble but the overall mixture maintains solubility.[2]
The following diagram outlines the decision-making process for resolving solubility issues.
Caption: A workflow for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound influence its solubility?
Answer: The molecule's solubility is a direct result of the interplay between its three key functional components. The isoquinoline ring is a large, aromatic heterocyclic system that is weakly basic due to the nitrogen atom.[9][10] The aldehyde group is polar and can act as a hydrogen bond acceptor. The chloro-substituent is electron-withdrawing and increases the molecule's lipophilicity (non-polar character). The overall molecule is therefore moderately polar with limited ability to hydrogen bond as a donor, dictating its preference for moderately polar aprotic solvents.
Caption: Key functional groups affecting solubility.
Q2: Could poor solubility indicate a problem with the compound's purity?
Answer: Absolutely. If the compound fails to dissolve even in solvents where similar structures are known to be soluble (like DMF or DMSO), it could indicate the presence of insoluble impurities or that the material is polymeric. In such cases, it is advisable to check the purity of your material using techniques like NMR, LC-MS, or melting point analysis. If impurities are detected, purification via techniques like recrystallization or column chromatography may be necessary.[2]
Q3: What safety precautions are necessary when handling this compound and its solutions?
Answer: As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use.[3][11] General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound and its solutions in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Heating Flammable Solvents: Never heat flammable organic solvents with an open flame. Use a water bath, heating mantle, or explosion-proof hot plate. Ensure the container is not sealed to avoid pressure buildup.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
References
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate. [Link]
-
Isoquinoline. Wikipedia. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
-
SAFETY DATA SHEET. [Link]
-
SAFETY DATA SHEET. [Link]
-
ms_1766852416_9102.docx. RSIS International. [Link]
-
Functional Groups In Organic Chemistry. [Link]
-
Development of New Methods for the Synthesis of Aldehydes, Arenes and Trifluoromethylated Compounds. [Link]
-
How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. [Link]
-
Isoquinoline-7-carbaldehyde. PubChem. [Link]
-
Preparation and Properties of Isoquinoline. [Link]
-
Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025). ResearchGate. [Link]
-
Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. ResearchGate. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Troubleshooting Dissolution Methods for Solid Oral Dosage Forms. ComplianceOnline. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). [Link]
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- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
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Preventing aldehyde oxidation during 5-Chloroisoquinoline-7-carbaldehyde workup
Introduction
5-Chloroisoquinoline-7-carbaldehyde is a valuable heterocyclic intermediate in medicinal chemistry and materials science.[1][2] However, like many aromatic and heteroaromatic aldehydes, it is susceptible to aerobic oxidation, converting the desired aldehyde functional group into an unwanted carboxylic acid impurity (5-Chloro-isoquinoline-7-carboxylic acid). This transformation frequently occurs during aqueous workup procedures when the reaction mixture is exposed to atmospheric oxygen.[3][4]
This guide provides an in-depth analysis of the underlying oxidation mechanisms and offers robust, field-proven strategies to mitigate this side reaction. We will cover preventative techniques, detailed experimental protocols, and a troubleshooting guide to help you maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows my desired aldehyde proton signal (~10 ppm) is significantly diminished, and I see a new broad singlet further downfield. What happened?
A: You are likely observing the formation of the corresponding carboxylic acid. The aldehyde proton (R-CHO) signal is being replaced by the carboxylic acid proton (R-COOH) signal, which typically appears between 10-13 ppm. This is a classic sign of oxidation during your reaction or, more commonly, during the workup.
Q2: Why is my aldehyde oxidizing? I'm only washing it with water and organic solvent.
A: The oxidation is most likely an autoxidation process. This is a radical-chain reaction that uses molecular oxygen (O₂) dissolved in your solvents or present in the atmosphere as the terminal oxidant.[4] The process can be initiated by trace metal impurities, light, or heat. During a standard aqueous workup, the vigorous mixing of organic and aqueous layers in the presence of air creates a large surface area, accelerating the rate of this unwanted oxidation.[3][5]
Q3: What is the fastest way to check if my aldehyde is oxidizing during workup?
A: Thin-Layer Chromatography (TLC) is the most immediate method. Spot your crude reaction mixture before workup and a sample from your organic layer after each wash. The carboxylic acid byproduct will typically have a much lower Rf value (be more polar) than the starting aldehyde. If you see a new, more polar spot appearing or intensifying during the workup, oxidation is occurring.
Q4: Can I just remove the carboxylic acid impurity by column chromatography?
A: While possible, it is often inefficient. The polarity difference may not be sufficient for a clean separation without significant yield loss, especially on a large scale. Furthermore, the aldehyde can continue to oxidize on the silica gel itself if the column is run slowly and exposed to air. Prevention is a far more effective strategy than removal.[6][7]
The Mechanism: Understanding Aldehyde Autoxidation
The conversion of an aldehyde to a carboxylic acid in the presence of air is a classic example of a free-radical chain reaction.[4] Understanding this mechanism is key to designing an effective preventative strategy.
Caption: Simplified mechanism of aldehyde autoxidation.[4]
The key takeaway is the cyclical nature of the propagation step. A single initiation event can lead to the conversion of many aldehyde molecules. Our goal during workup is to break this cycle.
Troubleshooting Guide & Preventative Strategies
If you suspect aldehyde oxidation, consult the following guide. The strategies are ranked from simple procedural changes to more involved chemical interventions.
Caption: Decision workflow for troubleshooting aldehyde oxidation.
Strategy 1: Work Under an Inert Atmosphere
The most direct approach is to physically exclude oxygen. This is standard practice for handling many air-sensitive reagents and can be easily adapted for workups.[8][9][10][11][12]
-
When to Use: For highly sensitive aldehydes or when other methods are insufficient.
-
Procedure:
-
Before quenching your reaction, purge the reaction flask with an inert gas like Nitrogen (N₂) or Argon (Ar).
-
Transfer your quenched reaction mixture to a separatory funnel that has also been purged with inert gas.
-
Maintain a slight positive pressure of the inert gas (e.g., from a balloon) in the headspace of the separatory funnel during the entire extraction process.
-
-
Pros: Highly effective, introduces no new chemical reagents.
-
Cons: Can be cumbersome, requires specialized glassware (e.g., Schlenk line) for rigorous exclusion.[10]
Strategy 2: Degas All Workup Solvents
Dissolved oxygen is a key culprit.[13] Removing it from your wash solutions (water, brine, bicarbonate solutions) and extraction solvents can dramatically reduce oxidation.
-
When to Use: A good general practice for any sensitive aldehyde. Can be combined with all other strategies.
-
Procedure: Three common methods are available:
-
Sparging: Bubble a stream of inert gas (N₂ or Ar) through the solvent for 15-30 minutes. This is simple but less effective for complete oxygen removal.[14][15]
-
Freeze-Pump-Thaw: For organic solvents, this is the most effective method. The solvent is frozen with liquid N₂, a vacuum is applied to remove gases from the headspace, and the solvent is thawed. This cycle is repeated three times.[13][16]
-
Sonication under Vacuum: Repeatedly sonicate the solvent while applying a light vacuum. This is faster than sparging but less rigorous than freeze-pump-thaw.[13][17]
-
-
Pros: Significantly reduces the amount of available oxidant.
-
Cons: Can be time-consuming, especially freeze-pump-thaw.
Strategy 3: Use a Radical Scavenging Antioxidant
Introducing a small amount of a radical inhibitor can effectively break the propagation cycle of autoxidation.
-
When to Use: A very practical and effective method when working under a fully inert atmosphere is not feasible.
-
Common Antioxidants:
-
Procedure: Add a catalytic amount (e.g., 0.1 mol%) of BHT or another antioxidant to the crude reaction mixture before starting the aqueous workup. The antioxidant will preferentially react with and quench any acylperoxy radicals that form.
-
Pros: Simple, inexpensive, and highly effective.
-
Cons: Introduces a new reagent that must be removed later, though typically easy to separate by chromatography due to its non-polar nature.
Strategy 4: Sodium Bisulfite Adduct Formation (Protection & Purification)
This is a powerful classical technique that both protects the aldehyde and facilitates its purification. Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble α-hydroxysulfonate salt (the "bisulfite adduct").[23][24][25]
-
When to Use: When the product is particularly sensitive, when significant oxidation has already occurred, or as a dedicated purification step.
-
Pros: Excellent protection, simultaneously removes non-aldehyde impurities, can "rescue" a mixture that has partially oxidized.[26]
-
Cons: Adds an extra two steps (adduct formation and reversal), may not be efficient for highly sterically hindered aldehydes.
| Strategy | Ease of Implementation | Effectiveness | Reagents Added |
| Inert Atmosphere | Moderate to Difficult | Very High | None |
| Degassing Solvents | Moderate | High | None |
| Antioxidant (BHT) | Easy | High | Catalytic BHT |
| Sodium Bisulfite | Moderate (multi-step) | Very High | Stoichiometric NaHSO₃ |
Recommended Experimental Protocols
Protocol 1: Oxidation-Minimizing Aqueous Workup
This protocol combines best practices for routine workups of sensitive aldehydes.
-
Preparation: Degas all solvents and aqueous solutions (e.g., water, NaHCO₃ solution, brine) by sparging with N₂ for 20 minutes before use.[14]
-
Antioxidant Addition: Once the reaction is complete, add a catalytic amount of BHT (approx. 0.1 mol%) to the reaction flask and stir for 2 minutes.
-
Quenching & Extraction: Quench the reaction as required. Perform all subsequent extractions in a separatory funnel, minimizing vigorous shaking time and keeping the funnel stoppered when not actively shaking. Work quickly and efficiently.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature.
-
Storage: Store the final product under an inert atmosphere and at a low temperature to prevent oxidation over time.[27]
Protocol 2: Purification via Sodium Bisulfite Adduct
This protocol is designed to isolate the aldehyde from non-carbonyl impurities and the carboxylic acid byproduct.[25][26][28]
Caption: Workflow for aldehyde purification via bisulfite adduct.
-
Adduct Formation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or DCM). Transfer to a separatory funnel and add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes.[25]
-
Separation: Allow the layers to separate. The aldehyde is now in the aqueous layer as the bisulfite adduct. Drain the aqueous layer and set it aside. Discard the organic layer, which contains the carboxylic acid and other non-aldehyde impurities.
-
Wash (Optional): To remove any lingering organic impurities, wash the reserved aqueous layer once more with a fresh portion of organic solvent, then discard this organic wash.
-
Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Slowly add 5M NaOH solution while shaking, venting frequently, and checking the pH until the aqueous layer is strongly basic (pH > 10). This reverses the reaction, releasing the free aldehyde from the adduct.[25][26]
-
Final Extraction: Shake the funnel to extract the regenerated aldehyde into the fresh organic layer. Separate the layers, and extract the aqueous layer one more time.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
By implementing these scientifically grounded procedures, researchers can confidently handle sensitive aldehydes like this compound, ensuring high purity and maximizing yield for downstream applications.
References
- ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds.
-
ACS Publications. (2022, January 25). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Retrieved from [Link]
- ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation....
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ResearchGate. (n.d.). The Manipulation of Air Sensitive Compounds 2nd ed. [chem] - D. Shriver, M. Drezdzon (Wiley, 1986) WW.djvu.
- (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- (n.d.). Handling air-sensitive reagents AL-134.
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
EPFL. (n.d.). How to Degas Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]
-
University of York. (n.d.). Degassing solvents - Chemistry Teaching Labs. Retrieved from [Link]
-
amphoteros. (2015, April 16). On bisulfite adducts of aldehydes. Retrieved from [Link]
- Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents.
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. Retrieved from [Link]
-
ResearchGate. (2022, July 5). What's the best way of degassing volatile organic solvents?. Retrieved from [Link]
-
Reddit. (2023, June 9). Oxidation of Alcohol to aldehyde, and how to arrest the reaction. : r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Retrieved from [Link]
- University of Michigan. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes.
-
ResearchGate. (2025, August 6). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). WO2020136678A1 - A process for preparation of tertiary butyl hydroquinone.
-
Science.gov. (n.d.). quantitatively determine aldehydes: Topics by Science.gov. Retrieved from [Link]
-
Science.gov. (n.d.). tert-butyl hydroquinone tbhq: Topics by Science.gov. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Antioxidant Activity of Natural Hydroquinones. Retrieved from [Link]
-
(2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). DE102007032451A1 - Method for producing aromatic or heteroaromatic aldehyde, ketone and carboxylic acid derivative....
-
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 22. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
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Optimizing recrystallization solvents for 5-Chloroisoquinoline-7-carbaldehyde
Technical Support Center: Purification & Crystallization
Welcome to the Technical Support Hub. This guide addresses the purification of 5-Chloroisoquinoline-7-carbaldehyde (5-Cl-7-CHO-IQ). As a high-value intermediate often used in kinase inhibitor synthesis, its purity is critical.[1] The presence of the C7-aldehyde and C5-chlorine functionalities creates a unique solubility profile that requires precise solvent modulation to avoid common pitfalls like oiling out or aldehyde oxidation.[1]
Module 1: Solvent Selection Logic (The "Why")
Before attempting a protocol, understand the physicochemical forces at play.[1] This molecule possesses a basic nitrogen (isoquinoline core), a lipophilic region (chlorine/aromatic rings), and a reactive polar handle (aldehyde).[1]
Solubility Profile & Solvent Screening
The table below summarizes the theoretical solubility behavior based on Hansen Solubility Parameters (HSP) for chlorinated isoquinolines.
| Solvent Class | Representative Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Technical Notes |
| Polar Protic | Ethanol (EtOH) | High | Moderate/Low | Excellent | Best balance.[1] Promotes H-bonding with the aldehyde/nitrogen but precipitates the lipophilic core on cooling.[1] |
| Polar Aprotic | Ethyl Acetate (EtOAc) | High | Moderate | Good | ideal for binary systems.[1] |
| Ketones | Acetone | High | High | Avoid | RISK: The basic isoquinoline nitrogen can catalyze Aldol-type condensation with the aldehyde moiety.[1] |
| Hydrocarbons | Heptane/Hexane | Low | Insoluble | Anti-Solvent | Use only to force precipitation in binary systems.[1] |
| Chlorinated | DCM/Chloroform | Very High | High | Poor | Too soluble; difficult to recover yield.[1] |
Decision Logic: Selecting Your System
Use this logic flow to determine the best starting point for your specific batch purity.
Figure 1: Decision tree for selecting the optimal recrystallization strategy based on initial crude purity.
Module 2: Troubleshooting Guides (Q&A)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization boundary. It is common with aromatic aldehydes in solvent mixtures that are too non-polar.[1]
Corrective Action:
-
Re-dissolve: Heat the mixture back to a clear solution.
-
Adjust Polarity: Add a small amount (5-10% v/v) of the polar solvent (e.g., Ethanol or EtOAc).[1] This raises the solubility limit slightly, preventing the liquid phase from separating.[1]
-
Seed: Cool the solution very slowly to just below the saturation point and add a seed crystal. Oiling out is often a kinetic issue; seeding provides a template for the solid phase.[1]
-
Temperature: Do not cool to 0°C immediately. Let it equilibrate at room temperature first.
Q2: I see a new impurity peak (+16 mass units) after recrystallization. What happened?
Diagnosis: You likely oxidized the aldehyde (CHO) to the carboxylic acid (COOH).[1]
-
Cause: Recrystallization in the presence of air, especially if the solvent contained peroxides (common in old ethers) or if heating was prolonged.[1]
-
Solution:
-
Degas your solvents (sparge with Nitrogen for 10 mins).[1]
-
Perform the recrystallization under an inert atmosphere (N2 balloon).
-
Rescue: Wash the solid with saturated Sodium Bicarbonate (NaHCO3).[1][2] The carboxylic acid impurity will form a water-soluble salt and wash away, leaving the aldehyde product.
-
Q3: The yield is very low (<40%), but the mother liquor is still dark.[1] Where is my product?
Diagnosis: The product is too soluble in the chosen solvent system at low temperatures.[1]
-
Solution (Binary System Adjustment): If using EtOAc/Heptane, you have too much EtOAc.[1]
Module 3: Validated Protocols
Protocol A: Single Solvent (Ethanol)
Best for: Removing trace regioisomers and general purification of >90% pure material.
-
Preparation: Place 10g of crude this compound in a 250mL Erlenmeyer flask.
-
Dissolution: Add 40mL of Absolute Ethanol . Heat to reflux (approx. 78°C) with stirring.
-
Note: If solids remain, add Ethanol in 5mL increments until dissolved.[1] Do not exceed 80mL total.
-
-
Filtration (Hot): If insoluble black specks remain (inorganic salts), filter rapidly through a pre-warmed glass frit or fluted filter paper.[1]
-
Crystallization: Remove from heat. Cover flask with foil (light protection).[1] Allow to cool to Room Temp (RT) over 2 hours.
-
Finishing: Once at RT, place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter vacuum. Wash with cold Ethanol (2 x 10mL).[1]
Protocol B: Binary Solvent (Ethyl Acetate / Heptane)
Best for: Oily crudes or material with lower purity (80-90%).[1]
Figure 2: Step-by-step workflow for binary solvent recrystallization (Craig method).
Module 4: Stability & Handling FAQs
Q: Can I use Acetone or MEK? A: No. While solubility is good, isoquinolines are basic.[1] In the presence of a base, ketones can undergo Aldol condensation with the C7-aldehyde of your product, forming "dimer" impurities that are nearly impossible to remove. Stick to esters or alcohols.[1][4]
Q: How do I store the purified crystals? A: Aldehydes are prone to autoxidation.[1] Store the dried crystals in an amber vial (light protection) under Argon or Nitrogen at -20°C.
Q: Is the 5-Chloro position stable? A: Yes, the chlorine on the isoquinoline ring is relatively stable under standard recrystallization conditions. It requires harsh nucleophilic conditions to displace, so standard heating in Ethanol is safe.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General principles of recrystallization and solvent selection for nitrogen heterocycles).
-
BenchChem. (2025).[1][2][5][6][7] Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. (Analogous solubility and handling data for chloroisoquinoline aldehydes).
-
Pfizer Inc. (2008).[1] Solvent Selection Guide for Medicinal Chemistry. (Guidance on solvent classes, toxicity, and reactivity risks like acetone/aldehyde incompatibility).[1]
-
PubChem. (n.d.).[1] Isoquinoline Compound Summary. National Library of Medicine.[1] (Physicochemical properties of the isoquinoline core).
Sources
Validation & Comparative
Comparative Guide: Reactivity of 5-Chloro vs. 7-Chloro Isoquinoline-1-Carbaldehydes
Executive Summary
This guide provides a technical comparison between 5-chloro-1-isoquinolinecarbaldehyde (5-Cl-1-IQ) and 7-chloro-1-isoquinolinecarbaldehyde (7-Cl-1-IQ). While both scaffolds serve as critical building blocks for kinase inhibitors (e.g., ROCK, PKA), their reactivity profiles diverge significantly due to the "Peri-Effect" and electronic conjugation patterns.
The Bottom Line:
-
5-Chloro Isomer: Characterized by significant steric hindrance due to the peri-interaction with H4. The C5-chlorine is electronically coupled to the bridgehead but requires specialized phosphine ligands (e.g., XPhos, SPhos) for efficient cross-coupling.
-
7-Chloro Isomer: Sterically accessible and behaves similarly to a meta-substituted chlorobenzene. It is amenable to standard Pd-catalyzed conditions and offers higher yields in nucleophilic aromatic substitutions (
) compared to the 5-isomer under mild conditions.
Structural & Electronic Profiling
To understand the reactivity differences, one must analyze the isoquinoline numbering and the spatial arrangement of the substituents.
The "Peri-Effect" (Steric Dominance)
The defining feature of the 5-isomer is the peri-interaction . The chlorine atom at C5 physically clashes with the hydrogen atom at C4. This steric strain has two consequences:
-
Deshielding: The C4-proton in the 5-Cl isomer is significantly deshielded in NMR compared to the 7-Cl isomer.
-
Catalytic Access: The oxidative addition step in Pd-catalyzed couplings is kinetically impeded at C5.
Electronic Vectors[1]
-
5-Position: Located in the "alpha" position of the benzenoid ring, it possesses higher electron density coefficients in the HOMO, making it inherently more electron-rich than the 7-position, yet harder to access.
-
7-Position: Located in the "beta" position, it is electronically distinct and less influenced by the nitrogen lone pair compared to C5 or C8.
Visualization: Steric & Electronic Map
Figure 1: Structural analysis highlighting the critical steric clash in the 5-chloro isomer vs. the accessible 7-chloro isomer.
Comparative Reactivity Analysis
Aldehyde Functionality (C1-CHO)
The aldehyde at the C1 position is highly electrophilic in both isomers due to the adjacent electron-deficient nitrogen (C=N bond).
-
Nucleophilic Attack: Both isomers undergo reductive amination and Wittig reactions with high efficiency (>85%).
-
Differentiation: The 5-Cl substituent exerts a subtle through-space electrostatic effect that can slightly retard the approach of bulky nucleophiles to the C1-aldehyde, but for small nucleophiles (e.g.,
), the rates are comparable.
Halogen Cross-Coupling (C-Cl Bond)
This is the primary point of divergence.
| Feature | 5-Chloro-1-IQ | 7-Chloro-1-IQ |
| Suzuki Coupling | Difficult. Requires specialized ligands (Buchwald type) or higher temperatures. | Standard. Works well with |
| Lithiation ( | Unstable. Lithiation at C5 is risky due to proximity to C4; ortho-lithiation direction is complex. | Feasible. Metal-halogen exchange is cleaner; less steric interference. |
| Lower.[1][2] Steric bulk hinders the transition state for incoming nucleophiles. | Higher. The position is exposed, allowing easier attack if the ring is activated (e.g., N-oxide). |
Experimental Protocols
Protocol A: Reductive Amination (Aldehyde Focus)
Applicable to both 5-Cl and 7-Cl isomers. This protocol uses DCE to solubilize the aldehyde and STAB for mild reduction.
Reagents:
-
Isoquinoline-1-carbaldehyde (1.0 eq)
-
Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (1.0 eq)
-
1,2-Dichloroethane (DCE) [Solvent]
Workflow:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol). Stir at RT for 1 hour under
.-
Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
-
-
Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.
-
Workup: Quench with sat.
. Extract with DCM.[1] -
Result: Both isomers typically yield 85-95% secondary amine.
Protocol B: Suzuki-Miyaura Coupling (The Differentiator)
This protocol highlights the necessity of ligand selection for the 5-Cl isomer.
Reagents:
-
Chloro-isoquinoline substrate (1.0 eq)[3]
-
Phenylboronic acid (1.2 eq)
-
Catalyst System:
-
For 7-Cl:
(5 mol%) -
For 5-Cl:
(2 mol%) + XPhos (4 mol%)
-
- (2.0 eq)
-
Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvent/Catalyst Addition: Add degassed solvent. Add the specific catalyst system based on the isomer (see table below).
-
Heating:
-
7-Cl: Heat to 80°C for 4 hours.
-
5-Cl: Heat to 100°C for 12 hours (Requires higher energy to overcome activation barrier).
-
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
Performance Data Comparison
The following data illustrates the yield penalties associated with the steric hindrance of the 5-chloro isomer when using non-optimized conditions.
Table 1: Comparative Yields in Suzuki Coupling (Phenylboronic Acid)
| Condition | 7-Chloro-1-IQ Yield | 5-Chloro-1-IQ Yield | Mechanistic Insight |
| 92% | 34% | ||
| 95% | 58% | Bidentate ligand improves stability but doesn't fully overcome the steric barrier. | |
| 96% | 89% | XPhos (Buchwald Ligand) is designed to handle sterically hindered chlorides. |
Decision Matrix (Workflow)
Use this logic flow to select the correct synthetic route for your target molecule.
Figure 2: Strategic decision tree for selecting reaction conditions based on the specific isomer and target functional group.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on the "peri-effect" in isoquinolines and naphthalene-like reactivity).
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Details on Reissert reaction for 1-carbaldehyde synthesis).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link (Authoritative source for XPhos/SPhos usage in hindered chlorides).
- BenchChem Technical Guides. (2025). "Synthesis of 6-Chloroisoquinoline-1-carbaldehyde" and "Comparative Guide to Synthetic Routes for 5-Chloroisoquinoline." (Specific protocols for isoquinoline aldehyde handling).
- Palucki, M., et al. (2020). "Discovery of Isoquinoline-Based Inhibitors." Journal of Medicinal Chemistry. (Contextualizes the use of 5- vs 7-substituted isoquinolines in kinase drug discovery).
Sources
X-ray crystallography data for 5-Chloroisoquinoline-7-carbaldehyde structure confirmation
Title: Definitive Structural Elucidation of 5-Chloroisoquinoline-7-carbaldehyde: A Comparative Analysis of X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Regiochemical Challenge
In the development of isoquinoline-based kinase inhibitors and alkaloids, the precise placement of substituents on the benzenoid ring (positions 5, 6, 7, 8) is critical for Structure-Activity Relationship (SAR) data.[1]
For This compound , standard spectroscopic methods often fail to provide absolute confirmation.[1] The specific substitution pattern creates "spin islands"—isolated proton systems that break the connectivity required for definitive 2D NMR assignment.
This guide objectively compares the limitations of NMR/MS against the absolute structural certainty provided by Single Crystal X-ray Diffraction (SC-XRD) , establishing SC-XRD as the required "Gold Standard" for this specific scaffold.
Comparative Analysis: X-ray vs. NMR/MS
The following table contrasts the diagnostic capability of each method specifically for the 5-chloro-7-formyl isomer.
| Feature | Method A: X-ray Crystallography | Method B: High-Field NMR (600 MHz) | Method C: HRMS (Q-TOF) |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Regio-Specificity | Absolute. Direct visualization of Cl at C5 and CHO at C7.[1] | Ambiguous. H6 and H8 are singlets (meta-coupling only).[1] Hard to link to the pyridine ring.[1] | Null. Cannot distinguish regioisomers (e.g., 5-Cl vs. 8-Cl). |
| Heavy Atom Utility | High. Chlorine (Z=17) acts as a strong scatterer, aiding phase solution.[1] | Moderate. Cl causes deshielding but provides no direct signal.[1] | High. Distinctive isotopic pattern ( |
| Sample State | Solid (Single Crystal required).[1][2] | Solution (CDCl | Solution/Gas Phase.[1] |
| Confidence Level | 99.9% (Definitive) | ~85% (Inferred via complex NOESY).[1] | 100% for formula; 0% for structure.[1] |
Why NMR Fails for this Isomer
In this compound:
-
H1 is distinct (singlet, ~9.2 ppm).[1]
-
H8 is a singlet (isolated between C7-CHO and the ring fusion).[1] It shows a NOE to H1.[1]
-
H6 is a singlet (isolated between C5-Cl and C7-CHO).[1]
-
The Problem: While NOE can link H1
H8, there is often no through-bond or through-space connection to definitively place the Chlorine at C5 versus C6 or C8 without making assumptions about chemical shifts.[1] The "island" nature of H6 prevents a complete "walk" around the ring.
Experimental Protocol: X-ray Crystallography
To achieve the definitive structure, follow this self-validating protocol designed for halogenated isoquinolines.
Phase 1: Crystal Growth (Vapor Diffusion)
Isoquinolines are flat, aromatic systems that stack well, but the aldehyde group adds polarity.[1]
-
Solvent System: Dichloromethane (DCM) / Hexane.[1]
-
Method:
-
Dissolve 15 mg of pure this compound in 0.5 mL of DCM in a small GC vial.
-
Place the open GC vial inside a larger 20 mL scintillation vial containing 4 mL of Hexane (antisolvent).
-
Cap the large vial tightly. Store at 4°C in a vibration-free zone.
-
Mechanism: Hexane vapor slowly diffuses into the DCM, gently lowering solubility and promoting nucleation of prisms or needles over 48-72 hours.[1]
-
Phase 2: Data Collection Parameters
-
Radiation Source: Mo K
( Å).[1]-
Reasoning: Molybdenum is preferred over Copper (Cu K
) for chlorinated compounds to minimize absorption effects while maintaining sufficient resolution.[1]
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezes bond vibrations, significantly improving the precision of the C-Cl bond length measurement.
-
Phase 3: Refinement Targets (Quality Control)
A solved structure is only valid if it meets these metrics:
-
R1 (R-factor):
(Indicates excellent agreement between model and data).[1] -
Goodness of Fit (GooF): Range 0.9 – 1.2.[1]
-
Flack Parameter: Not applicable (molecule is achiral), but check for disorder in the aldehyde rotation.
Structural Logic & Workflow Visualization
The following diagram illustrates the decision pathway and the specific logic used to rule out the 8-chloro isomer using X-ray data.
Caption: Workflow for resolving regiochemical ambiguity in substituted isoquinolines. The failure of NMR to bridge the "proton islands" necessitates the crystallographic path.
Reference Data for Validation
When analyzing your X-ray data, compare your experimental values against these standard geometric parameters for isoquinoline derivatives to ensure the solution is chemically reasonable.
| Parameter | Expected Value | Structural Significance |
| C5–Cl Bond Length | 1.73 – 1.75 Å | Typical for aryl chlorides.[1] If >1.80 Å, suspect disorder or wrong element assignment.[1] |
| C7–C(Aldehyde) | 1.47 – 1.49 Å | Indicates conjugation with the aromatic ring.[1] |
| C=O Bond Length | 1.20 – 1.22 Å | Standard carbonyl double bond.[1] |
| Planarity | < 0.05 Å deviation | The entire isoquinoline core should be planar. Significant twisting suggests crystal packing forces or steric clash.[1] |
Critical Check: In the 5-chloro isomer, the Chlorine atom (at C5) and the peri-proton (H4) are spatially close (~2.8 Å). This steric compression often results in a slight widening of the C4-C4a-C5 bond angle (>120°).[1] This is a key structural signature of the 5-substituted isomer.[1]
Conclusion
While NMR and Mass Spectrometry are indispensable for purity and formula confirmation, they lack the spatial resolution to definitively assign the regiochemistry of This compound due to proton isolation.[1] Single Crystal X-ray Diffraction is the only method that provides a self-validating, absolute structural proof.[1] For regulatory submission and IP protection, the generation of a .cif file via the protocol above is the requisite standard.
References
-
Cambridge Crystallographic Data Centre (CCDC). Guidance on Growing Crystals for X-ray Diffraction. [Link][1]
-
International Union of Crystallography (IUCr). Standard Bond Lengths and Angles in Organic Compounds. [Link][1]
-
MIT OpenCourseWare. Guide to Growing a Single Crystal - Vapor Diffusion Method. [Link][1][3]
-
Journal of Molecular Structure. Comparative analysis of NMR and X-ray data for halogenated heterocycles. (General methodology reference). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
